Qikun Jiang,
Jin Wang,
Panqin Ma,
Cuiru Liu,
Mengchi Sun,
Yinghua Sun,
Zhonggui He
PMID: 29181834
DOI:
10.1007/s13346-017-0434-z
Abstract
The aim of the study was to develop a novel drug-in-adhesive patch for transdermal delivery of meloxicam (MLX). The formulation involved a strategy to combine a chemical enhancer with an ion-pair agent. Diethylamine (DETA) was selected as the counter ion to form the ion-pair agent MLX-DETA. MLX-DETA was characterized by nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy (FTIR). The ion-pair lifetime (T
) of MLX-DETA was 164.1 μs. The water solubility of MLX-DETA was increased nearly 9.3-fold, compared with that of MLX. Oleic acid (OA) was selected as the chemical enhancer, and the optimized formulation consisted of 5% (w/w) MLX-DETA, 5% (w/w) oleic acid, and DURO-TAK® 87-4098 adhesive as the pressure-sensitive adhesive matrix. The permeation study in vitro showed that both the counter ion and chemical enhancer were effective in improving the skin permeation of MLX. Tissue distribution studies demonstrated that higher accumulation of MLX following application of the MLX-DETA patch to the skin could be obtained in rats compared with the MLX-patch group. In conclusion, to increase the skin absorption and obtain a sustained release for the transdermal delivery of MLX, preparation of a drug-in-adhesive patch by combining an ion pair (MLX-DETA) with a permeation enhancer (OA) is a suitable strategy.
Marta Colombo,
Rosella Ferretti,
Leo Zanitti,
Roberto Cirilli
PMID: 32297397
DOI:
10.1002/jssc.202000290
Abstract
Ramosetron is an enantiopure active pharmaceutical ingredient marketed in Japan since 1996 and later in a few Southeast Asian countries predominantly as an antiemetic for patients receiving chemotherapy. In this study, a simple and rapid high-performance liquid chromoatography method for the separation of ramosetron and its related enantiomeric impurity by using hydrophilic interaction liquid chromatography mode is presented. Chiral resolution was performed on an analytical column (100 mm × 4.6 mm id) packed with 3 μm particles of cellulose-based Chiralpak IC-3 chiral stationary phase. Using a mobile phase containing acetonitrile-water-diethylamine (100:10:0.1, v/v/v) and setting the column temperature at 35°C, the resolution value was 7.35. At a flow rate of 1 mL/min, the enantioseparation was completed within 5 min. The proposed method was partially validated and it has proven to be sensitive with limit of detection and limit of quantitation of the (S)-enantiomer impurity of 44.5 and 133.6 ng/mL.
Emelie Glenne,
Jörgen Samuelsson,
Hanna Leek,
Patrik Forssén,
Magnus Klarqvist,
Torgny Fornstedt
PMID: 32204879
DOI:
10.1016/j.chroma.2020.461048
Abstract
The impact of eluent components added to improve separation performance in supercritical fluid chromatography was systematically, and fundamentally, investigated. The model system comprised basic pharmaceuticals as solutes and eluents containing an amine (i.e., triethylamine, diethylamine, or isopropylamine) as additive with MeOH as the co-solvent. First, an analytical-scale study was performed, systematically investigating the impact of the additives/co-solvent on solute peak shapes and retentions, using a design of experiments approach; here, the total additive concentration in the eluent ranged between 0.021 and 0.105 % (v/v) and the MeOH fraction in the eluent between 16 and 26 % (v/v). The co-solvent fraction was found to be the most efficient tool for adjusting retentions, whereas the additive fraction was the prime tool for improving column efficiency and peak analytical performance. Next, the impacts of the amine additives on the shapes of the so-called overloaded solute elution profiles were investigated. Two principal types of preparative peak deformations appeared and were investigated in depth, analyzed using computer simulation with mechanistic modeling. The first type of deformation was due to the solute eluting too close to the additive perturbation peak, resulting in severe peak deformation caused by co-elution. The second type of deformation was also due to additive-solute interactions, but here the amine additives acted as kosmotropic agents, promoting the multilayer adsorption to the stationary phase of solutes with bulkier aryl groups.
Laurens Vandebroek,
Luc Van Meervelt,
Tatjana N Parac-Vogt
PMID: 30398187
DOI:
10.1107/S2053229618010690
Abstract
The successful cocrystallization of the noncovalent complex formed between (Et
NH
)
[{α-PW
O
Zr-(μ-OH)(H
O)}
]·7H
O Keggin polyoxometalate (2) and Hen Egg White Lysozyme (HEWL) protein is reported. The resulting structural model revealed interaction between monomeric [Zr(PW
O
)]
(1), which is a postulated catalytically active species, and the protein in two positions in the asymmetric unit. The first position (occupancy 36%) confirms the previously observed binding sites on the protein surface, whereas the second position (occupancy 14%) provides novel insights into the hydrolytic mechanisms of Zr
-substituted polyoxometalates. The new interaction site occurs at the Asn65 residue, which is directly next to the Asp66-Gly67 peptide bond that was identified recently as a cleavage site in the polyoxometalate-catalysed hydrolysis of HEWL. Furthermore, in this newly discovered binding site, the monomeric polyoxometalate 1 is observed to bind directly to the side chain of the Asn65 residue. This binding of Zr
as a Lewis-acid metal to the carbonyl O atom of the Asn65 side chain is very similar to the intermediate state proposed in density functional theory (DFT) studies in which Zr
activates the peptide bond via interaction with its carbonyl O atom, and can be thus regarded as a model for interaction between Zr
and a peptide bond.
Anna Petruczynik,
Karol Wroblewski,
Szymon Strozek,
Monika Waksmundzka-Hajnos
PMID: 29634101
DOI:
Abstract
The chromatographic behavior of some basic and acidic drugs was studied on Cl 8, Phenyl-Hexyl and Polar RP columns with methanol or acetonitrile as organic modifiers of aqueous mobile phases containing addition of diethylamine. Diethylamine plays a double function of silanol blocker reagent in analysis of basic drugs and ion-pair reagent in analysis of acidic drugs. Most symmetrical peaks and highest system efficiency were obtained on Phenyl-Hexyl and Polar RP columns in tested mobile phase systems compared to results obtained on C18 column. A new rapid, simple, specific and accurate reverse phase liquid chromatographic method was developed for the simultaneous determination of atorvastatin - antihyperlipidemic drug and amlodipine - calcium channel blocker in one pharmaceutical formulation. Atorvastatin is an acidic compounds while amlodipine is a basic substance. The chromatographic separation was carried out on Phenyl-Hexyl column by gradient elution mode with acetonitrile as organic modifier, acetate buffer at pH 3.5 and Q.025 M/L diethylamine. The proposed method was validated for specificity, precision, accuracy, linearity, and robustness. The linearity range of atorvastatin and amlodipine for 5 - 100 μg/mL was obtained with limits of-detection (LOD) 3.2750 gg/mL and 3.2102 μg/mL, respectively. The proposed method made use of DAD as a tool for peak identity and purity confirmation.
Hideki Ishii,
Tomoteru Yamasaki,
Joji Yui,
Yiding Zhang,
Masayuki Hanyu,
Masanao Ogawa,
Nobuki Nengaki,
Atsushi B Tsuji,
Yuya Terashima,
Kouji Matsushima,
Ming-Rong Zhang
PMID: 32014383
DOI:
10.1016/j.bmcl.2020.126998
Abstract
[Thiocarbonyl-
C]disulfiram ([
C]DSF) was synthesized via iodine oxidation of [
C]diethylcarbamodithioic acid ([
C]DETC), which was prepared from [
C]carbon disulfide and diethylamine. The decay-corrected isolated radiochemical yield (RCY) of [
C]DSF was greatly affected by the addition of unlabeled carbon disulfide. In the presence of carbon disulfide, the RCY was increased up to 22% with low molar activity (A
, 0.27 GBq/μmol). On the other hand, [
C]DSF was obtained in 0.4% RCY with a high A
value (95 GBq/μmol) in the absence of carbon disulfide. The radiochemical purity of [
C]DSF was always >98%. The first PET study on [
C]DSF was performed in mice. A high uptake of radioactivity was observed in the liver, kidneys, and gallbladder. The uptake level and distribution pattern in mice were not significantly affected by the A
value of the [
C]DSF sample used. In vivo metabolite analysis showed the rapid decomposition of [
C]DSF in mouse plasma.
Květa Kalíková,
Monika Martínková,
Martin G Schmid,
Eva Tesařová
PMID: 29293289
DOI:
10.1002/jssc.201701341
Abstract
A cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase was studied as a tool for the enantioselective separation of 21 selected analytes with different pharmaceutical and physicochemical properties. The enantioseparations were performed using supercritical fluid chromatography. The effect of the mobile phase composition was studied. Four different additives (diethylamine, triethylamine, isopropylamine, and trifluoroacetic acid) and isopropylamine combined with trifluoroacetic acid were tested and their influence on enantioseparation was compared. The influence of two different mobile phase co-solvents (methanol and propan-2-ol) combined with all the additives was also evaluated. The best mobile phase compositions for the separation of the majority of enantiomers were CO
/methanol/isopropylamine 80:20:0.1 v/v/v or CO
/propan-2-ol/isopropylamine/trifluoroacetic acid 80:20:0.05:0.05 v/v/v/v. The best results were obtained from the group of basic β-blockers. A high-performance liquid chromatography separation system composed of the same stationary phase and mobile phase of similar properties prepared as a mixture of hexane/propan-2-ol/additive 80:20:0.1 v/v/v was considered for comparison. Supercritical fluid chromatography was found to yield better results, i.e. better enantioresolution for shorter analysis times than high-performance liquid chromatography. However, examples of enantiomers better resolved under the optimized conditions in high-performance liquid chromatography were also found.
Bangjie Zhu,
Hai Wei,
Qingjiang Wang,
Fugang Li,
Jieyu Dai,
Chao Yan,
Yu Cheng
PMID: 29310284
DOI:
10.1016/j.talanta.2017.11.054
Abstract
Endogenous nucleosides and nucleotides in biosamples are frequently highlighted as the most differential metabolites in recent metabolomics studies. We developed a rapid, sensitive, high-throughput and reliable quantitative method to simultaneously profile 20 endogenous nucleosides and nucleotides in cancer cell lines based on ultra-high performance liquid chromatography-electrospray tandem mass spectrometry (UHPLC- MS/MS) by using a porous graphitic carbon column and basic mobile phase. The results indicated that high pH value of mobile phase containing 0.12% diethylamine (DEA) and 5mM NH
OAC (pH 11.5) was the critical factor to prevent the adsorption of multi-phosphorylated species, and significantly improved peak shape and sensitivity. The optimized method was successfully validated with satisfactory linearity, sensitivity, accuracy, precision, matrix effects, recovery and stability for all analytes. The limit of quantification (LOQ) was in the range of 0.6-6nM (6-60 fmol on column). The validated method was applied to the extract of three epithelial cancer cell lines, and the significant difference in the profiling of the nucleosides and nucleotides among the cancer cell lines enables discrimination of breast cancer cell line from the colon cancer cell line and the lung cancer cell line. This quantified analytical method of 20 endogenous nucleosides and nucleotides in cancer cell lines meets the requirement of quantification in specific expanded metabolomics studies, with good selectivity and sensitivity.
Anoosha Forghani,
Leah Garber,
Cong Chen,
Fariborz Tavangarian,
Timothy B Tighe,
Ram Devireddy,
John A Pojman,
Daniel Hayes
PMID: 30355851
DOI:
10.1088/1748-605X/aae684
Abstract
Thiol-acrylate polymers have therapeutic potential as biocompatible scaffolds for bone tissue regeneration. Synthesis of a novel cyto-compatible and biodegradable polymer composed of trimethylolpropane ethoxylate triacrylate-trimethylolpropane tris (3-mercaptopropionate) (TMPeTA-TMPTMP) using a simple amine-catalyzed Michael addition reaction is reported in this study. This study explores the impact of molecular weight and crosslink density on the cyto-compatibility of human adipose derived mesenchymal stem cells. Eight groups were prepared with two different average molecular weights of trimethylolpropane ethoxylate triacrylate (TMPeTA 692 and 912) and four different concentrations of diethylamine (DEA) as catalyst. The materials were physically characterized by mechanical testing, wettability, mass loss, protein adsorption and surface topography. Cyto-compatibility of the polymeric substrates was evaluated by LIVE/DEAD staining
and DNA content assay of cultured human adipose derived stem cells (hASCs) on the samples over over days. Surface topography studies revealed that TMPeTA (692) samples have island pattern features whereas TMPeTA (912) polymers showed pitted surfaces. Water contact angle results showed a significant difference between TMPeTA (692) and TMPeTA (912) monomers with the same DEA concentration. Decreased protein adsorption was observed on TMPeTA (912) -16% DEA compared to other groups. Fluorescent microscopy also showed distinct hASCs attachment behavior between TMPeTA (692) and TMPeTA (912), which is due to their different surface topography, protein adsorption and wettability. Our finding suggested that this thiol-acrylate based polymer is a versatile, cyto-compatible material for tissue engineering applications with tunable cell attachment property based on surface characteristics.
Peter Neyer,
Luca Bernasconi,
Jens A Fuchs,
Martina D Allenspach,
Christian Steuer
PMID: 31595561
DOI:
10.1002/jcla.23062
Abstract
Short-chain volatile amines (SCVA) are an interesting compound class playing crucial roles in physiological and toxicological human settings. Dimethylamine (DMA), trimethylamine (TMA), diethylamine (DEA), and triethylamine (TEA) were investigated in detail.
Headspace gas chromatography coupled to mass spectrometry (HS-GC-MS) was used for the simultaneous qualitative and quantitative determination of four SCVA in different human body fluids. Four hundred microliters of Li-heparin plasma and urine were analyzed after liberation of volatile amines under heated conditions in an aqueous alkaline and saline environment. Target analytes were separated on a volatile amine column and detected on a Thermo DSQ II mass spectrometer scheduled in single ion monitoring mode.
Chromatographic separation of selected SCVA was done within 7.5 minutes. The method was developed and validated with respect to accuracy, precision, recovery and stability. Accuracy and precision criteria were below 12% for all target analytes at low and high levels. The selected extraction procedure provided recoveries of more than 92% from both matrices for TMA, DEA and TEA. The recovery of DMA from Li-heparin plasma was lower but still in the acceptable range (>75%). The newly validated method was successfully applied to plasma and urine samples from healthy volunteers. Detected concentrations of endogenous metabolites DMA and TMA are comparable to already known reference ranges.
Herein, we describe the successful development and validation of a reliable and broadly applicable HS-GC-MS procedure for the simultaneous and quantitative determination of SCVA in human plasma and urine without relying on derivatization chemistry.